Penicillic acid

Beschreibung

Penicillic acid is a mycotoxin produced by several species of Aspergillus and Penicillium. It has antibiotic activity and is cytotoxic, hepatotoxic, and carcinogenic. This compound is a human health hazard because it can be found on contaminated crops such as corn. (A2957, A3013)

A mycotoxin with antibiotic and carcinogenic activity produced by various strains of PENICILLIUM and ASPERGILLUS. It has been found in tobacco, sausages, and corn.

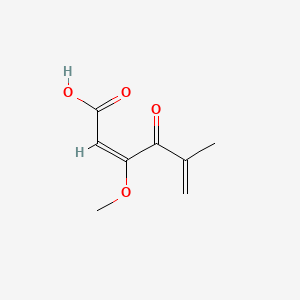

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUGEZYPVGAPBB-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)C(=CC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)/C(=C\C(=O)O)/OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Penicillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

MODERATELY SOLUBLE IN COLD WATER (2 G/100 ML); FREELY SOLUBLE IN HOT WATER, ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOLUBLE IN HOT PETROLEUM ETHER; PRACTICALLY INSOLUBLE IN PENTANE-HEXANE, SOLUBLE IN ACETONE | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-412 | |

| Record name | PENICILLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00124 [mmHg] | |

| Record name | Penicillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

90-65-3 | |

| Record name | Penicillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONL14K3AFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENICILLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83-84 °C, MELTING POINT 58-64 °C /MONOHYDRATE/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1218 | |

| Record name | PENICILLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Penicillic Acid: A Technical History and Guide

Abstract

Penicillic acid, a mycotoxin with a storied history, represents a significant chapter in the study of microbial secondary metabolites. First identified in 1913, its discovery predates that of its more famous namesake, penicillin, with which it shares no structural or clinical relationship. This document provides an in-depth technical examination of the discovery, history, and biochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's initial isolation, structural elucidation, and early toxicological and mechanistic studies. Detailed experimental methodologies, quantitative data, and pathway diagrams are presented to facilitate a comprehensive understanding of this noteworthy mycotoxin.

Discovery and Early History

This compound was first isolated in 1913 by American biochemists Carl L. Alsberg and Otis F. Black.[1] Their investigation stemmed from the observation of "maize toxicosis" in Italy, a disease affecting people who consumed moldy corn. This led them to study the chemical substances produced by fungi found on spoiled maize. From a culture of Penicillium puberulum, they isolated a crystalline substance that demonstrated toxic effects in animal studies.[1]

Subsequent research in the 1930s by a team at the London School of Hygiene and Tropical Medicine, including J. H. Birkinshaw, A. E. Oxford, and Harold Raistrick, further characterized this compound produced by Penicillium puberulum and Penicillium cyclopium.[2][3] Their work provided a more detailed understanding of its chemical and biological properties. A significant milestone in the study of this compound was its first practical chemical synthesis, reported in 1947 by Ralph Raphael.[4][5]

Physicochemical Properties

Early investigations established the fundamental physicochemical properties of this compound. These findings are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₄ | [5][6] |

| Molecular Weight | 170.16 g/mol | [6][7] |

| Melting Point | 83-84 °C | [7] |

| Appearance | Crystalline needles | [7] |

| Solubility | Moderately soluble in cold water; freely soluble in hot water, alcohol, ether, benzene, chloroform (B151607). | [7] |

Experimental Protocols

Isolation of this compound (Based on Alsberg and Black, 1913)

Disclaimer: This protocol is a reconstruction based on historical context and available summaries. It is not a direct transcript from the original 1913 publication.

-

Fungal Culture: Penicillium puberulum was cultured on a suitable medium, likely a corn-based substrate to mimic its natural growth environment. The fungus was allowed to grow for a period sufficient to produce a significant quantity of secondary metabolites.

-

Extraction: The moldy substrate was extracted with an organic solvent, such as chloroform or ether, to dissolve the organic compounds, including this compound.

-

Solvent Evaporation: The organic solvent was carefully evaporated, leaving behind a crude extract containing a mixture of fungal metabolites.

-

Crystallization: The crude extract was purified by recrystallization. This likely involved dissolving the extract in a minimal amount of hot solvent and then allowing it to cool slowly. As the solution cooled, the solubility of this compound would decrease, causing it to crystallize out of the solution, leaving impurities behind in the solvent.

-

Isolation of Crystals: The purified crystals of this compound were then isolated by filtration.

Production and Characterization of this compound (Birkinshaw, Oxford, and Raistrick, 1936)

The 1936 study provided a more detailed methodology for the production and characterization of this compound:

-

Fermentation: Penicillium puberulum or P. cyclopium was grown in a liquid culture medium containing a carbon source (such as glucose) and other necessary nutrients. The fermentation was carried out for a specific duration under controlled temperature conditions to maximize the yield of this compound.

-

Extraction: The culture filtrate was acidified and then extracted with an organic solvent.

-

Purification: The extract was purified through a series of steps which may have included further solvent extractions and recrystallizations to obtain pure crystalline this compound.

-

Characterization: The purified compound was subjected to elemental analysis to determine its empirical formula. Its melting point and solubility in various solvents were also determined to establish its physical properties.

Structural Elucidation

The correct chemical structure of this compound was a subject of investigation for several years. Early work by Birkinshaw and his colleagues in the 1930s laid the groundwork for its eventual elucidation.[2] The structure was ultimately confirmed through a combination of degradation studies and chemical synthesis. The key features of the molecule were identified as a γ-lactone ring with an α,β-unsaturation and an exocyclic double bond.[7] The first practical synthesis of this compound by Ralph Raphael in 1947 provided conclusive proof of its structure.[4][5]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antibacterial, antifungal, phytotoxic, and carcinogenic properties.[7] Its toxicity is a significant factor that has precluded its use as a therapeutic agent.

Early Toxicity Studies

Initial studies by Alsberg and Black demonstrated the toxicity of this compound in animals. Later research established its carcinogenic potential. The LD₅₀ (the dose lethal to 50% of a test population) in mice has been reported as follows:

| Route of Administration | LD₅₀ (mg/kg) |

| Intraperitoneal (mice) | 90-100 |

Mechanism of Action

Early research into the mechanism of action of this compound pointed towards its ability to interact with sulfhydryl groups of amino acids, such as cysteine, in proteins.[7][8] This interaction is facilitated by the α,β-unsaturated lactone structure of this compound, which is a reactive Michael acceptor.

One of the key enzymatic targets identified was alcohol dehydrogenase (ADH).[9] this compound was found to inhibit ADH, likely through covalent modification of cysteine residues within the enzyme's active site.[9] This inhibition of a crucial metabolic enzyme contributes to its overall toxicity.

The reaction with sulfhydryl groups is a common mechanism for the toxicity of many α,β-unsaturated carbonyl compounds. This covalent adduction can lead to enzyme inactivation, disruption of cellular signaling pathways, and ultimately, cell death.

Visualizations

Historical Timeline of this compound Research

Caption: A flowchart illustrating the key milestones in the discovery and early research of this compound.

Proposed Mechanism of Action: Enzyme Inhibition

Caption: A diagram illustrating the proposed mechanism of this compound's toxicity through the covalent modification of enzyme sulfhydryl groups.

Conclusion

The discovery and study of this compound provide a fascinating glimpse into the early days of mycotoxin research. Although its toxicity has prevented any therapeutic applications, the scientific journey to understand this molecule has contributed valuable knowledge to the fields of mycology, biochemistry, and toxicology. The early experimental work, from its initial isolation to the elucidation of its structure and mechanism of action, showcases the foundational scientific principles that continue to drive modern research. This technical guide serves as a comprehensive repository of this historical and scientific narrative for the benefit of the contemporary scientific community.

References

- 1. m-Hydroxybenzyl alcohol dehydrogenase from Penicillium urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies in the biochemistry of micro-organisms: this compound, a metabolic product of Penicillium puberulum Bainier and P. cylopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies in the biochemistry of micro-organisms: this compound, a metabolic product of Penicillium puberulum Bainier and P. cylopium Westling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of the antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. This compound | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SULFHYDRYL GROUPS IN RELATION TO THE METABOLISM AND MOTILITY OF HUMAN SPERMATOZOA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to Penicillic Acid-Producing Fungal Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillic acid, a mycotoxin with the chemical formula C₈H₁₀O₄, is a secondary metabolite produced by a variety of fungal species, primarily within the Penicillium and Aspergillus genera. First isolated from Penicillium puberulum, this compound has garnered significant attention due to its diverse biological activities. It exhibits antibiotic properties, particularly against Gram-negative bacteria, as well as antiviral, antitumor, and cytotoxic effects.[1] However, it is also recognized as a hepatocarcinogen in some animal species and can induce single-strand DNA breaks.[1] The inherent instability of this compound, particularly its reactivity with sulfhydryl compounds like glutathione (B108866) and cysteine, can lead to a loss of its biological activity.[1] This technical guide provides a comprehensive overview of the fungal species known to produce this compound, quantitative data on its production, detailed experimental protocols for its isolation and analysis, and insights into its biosynthetic pathway and potential regulatory mechanisms.

This compound-Producing Fungal Species

A significant number of fungal species have been identified as producers of this compound. These predominantly belong to the genera Penicillium and Aspergillus. While a comprehensive list is extensive, the following table summarizes some of the key species and available quantitative data on their this compound production.

Table 1: Selected Fungal Species and their this compound Production

| Fungal Species | Substrate/Medium | Production Conditions | This compound Yield | Reference(s) |

| Penicillium cyclopium NRRL 1888 | Raulin-Thom medium with mannitol | 25°C, submerged culture | Up to 4 mg/mL | [2] |

| Penicillium cyclopium NRRL 1888 | Whey medium | Submerged culture | Up to 3 mg/mL | [2] |

| Penicillium martensii | Malt agar | 16-24°C | Not specified | [3] |

| Penicillium palitans | Agricultural commodities | Low temperatures (1-10°C) favored accumulation | Not specified | [4] |

| Penicillium puberulum | Agricultural commodities | Low temperatures (1-10°C) favored accumulation | Not specified | [4] |

| Penicillium roqueforti | General | - | Producer | [5] |

| Penicillium verrucosum | General | - | Producer | [6] |

| Penicillium viridicatum | General | - | Producer | [7] |

| Aspergillus ochraceus | Malt agar | 24-31°C | Not specified | [3] |

| Aspergillus ochraceus | Poultry feed (aw 0.88) | - | Producer | [3] |

| Aspergillus flavus | General | - | Producer | [5] |

| Aspergillus ostianus | General | - | Producer | [5][7] |

| Aspergillus sclerotiorum CGF | Optimal medium (8% soluble starch, 0.6% yeast extract, 0.3% Na₂HPO₄) | 12 days, submerged fermentation | Approx. 9.40 mg/mL | [7] |

| Aspergillus sulphureus | General | - | Producer | [7] |

| Malbranchea aurantiaca | General | - | Producer | [7] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster. A proposed pathway in Aspergillus westerdijkiae has been elucidated, providing a framework for understanding its formation.

Proposed Biosynthetic Pathway

The this compound biosynthetic gene cluster in A. westerdijkiae contains genes encoding key enzymes such as a nonreducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), and a short-chain reductase (SDR). The pathway is initiated by the NR-PKS, which synthesizes the polyketide backbone. Subsequent enzymatic modifications, including oxidation, methylation, and reduction, lead to the final this compound molecule.

References

- 1. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Regulation of Aspergillus nidulans penicillin biosynthesis and penicillin biosynthesis genes acvA and ipnA by glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. academic.oup.com [academic.oup.com]

The Natural Occurrence of Penicillic Acid in Food: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillic acid is a mycotoxin produced by various species of Penicillium and Aspergillus fungi, which are common contaminants of a wide range of food commodities. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the food supply chain. It details the primary fungal producers, the food items most frequently affected, and the key environmental and substrate factors that influence its formation. Furthermore, this guide presents a compilation of quantitative data on this compound contamination, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflows to support research and risk assessment efforts in the fields of food safety and toxicology.

Introduction

This compound (C₈H₁₀O₄) is a polyketide mycotoxin first isolated from corn infected with Penicillium puberulum.[1] It is now known to be produced by a variety of molds belonging to the Penicillium and Aspergillus genera. Its presence in food and feed is a significant concern due to its cytotoxic, carcinogenic, and hepatotoxic properties.[2] The molecule contains an unsaturated lactone ring, which can react with sulfhydryl groups in compounds like cysteine and glutathione, a mechanism that can lead to its detoxification but also underlies its biological activity.[2][3] This guide aims to provide a detailed technical resource on the natural occurrence, analysis, and contributing factors of this compound contamination in food.

Fungal Producers and Affected Commodities

The primary fungal producers of this compound are ubiquitous molds that can grow on a diverse range of agricultural products both pre- and post-harvest.

Table 1: Principal Fungal Producers of this compound

| Genus | Species |

| Penicillium | P. cyclopium, P. puberulum, P. aurantiogriseum, P. melanoconidium, P. polonicum, P. verrucosum, P. martensii, P. palitans, P. thomii, P. suaviolens, P. roqueforti[4][5][6] |

| Aspergillus | A. ochraceus, A. westerdijkiae, A. flavus, A. ostianus[2][4][7] |

These fungi are common spoilers of a variety of foodstuffs, leading to the contamination of both raw agricultural commodities and processed foods.

Table 2: Food Commodities Susceptible to this compound Contamination

| Food Category | Examples |

| Cereals and Grains | Maize (corn), barley, wheat, rye, oats, rice[3][8][9] |

| Fruits | Apples, grapes, kiwi, mandarin/orange, peaches[10][11] |

| Animal Feed | Corn silage, barley, mixed feeds[8][10] |

| Fermented Products | Cheese, fermented sausages (salami)[5] |

| Other | Beans, peanuts, tree nuts[2] |

Quantitative Occurrence of this compound in Food

The concentration of this compound in contaminated food can vary widely depending on the fungal strain, substrate, and environmental conditions. The following table summarizes reported levels of this compound in various food commodities.

Table 3: Reported Levels of this compound Contamination in Food and Feed

| Food Commodity | Concentration Range (µg/kg) | Country/Region | Reference |

| Maize | 5 - 231 | United States | [4] |

| Maize Silage | 3,060 | N/A | [1] |

| Corn | Up to 8,000,000 (experimental) | N/A | [8] |

| Barley | Up to 2,820,000 (experimental) | N/A | [8] |

| Fruits (various) | 0.200 - 0.596 | Southern China | [10][11] |

Factors Influencing this compound Production

The production of this compound by toxigenic fungi is not constitutive but is influenced by a complex interplay of environmental and nutritional factors.

-

Substrate: The nature of the food commodity plays a crucial role. For instance, crushed corn has been shown to significantly enhance the rate of toxinogenesis.[8] Commodities with high protein content may not support toxin synthesis as effectively.[9]

-

Water Content (Water Activity): Higher water content generally leads to increased fungal growth and mycotoxin production. Maximal yields in corn have been observed to increase exponentially with water content.[8]

-

Temperature: Temperature affects both the growth of the mold and the rate of toxin production. While optimal temperatures for fungal growth are typically in the range of 20-30°C, lower temperatures (1-10°C) can favor the accumulation of this compound.[6][9]

-

Aeration: The availability of oxygen is another critical factor. Access to air can induce an accelerated biogenesis of this compound.[8]

-

pH: Most Penicillium species prefer slightly acidic conditions (pH 5-6) for optimal growth.

Biosynthetic Pathway of this compound

The biosynthesis of this compound involves a series of enzymatic reactions encoded by a gene cluster. A proposed pathway in Aspergillus westerdijkiae starts with the synthesis of orsellinic acid.

The proposed biosynthetic gene cluster for this compound in A. westerdijkiae includes genes encoding for a nonreducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), a short-chain reductase (SDR), a major facilitator superfamily (MFS) transporter, and a transcription factor (TF).

Experimental Protocols for Analysis

The analysis of this compound in food matrices typically involves extraction, cleanup, and detection by chromatographic methods coupled with mass spectrometry.

Analysis of this compound in Fruits by QuEChERS and HPLC-MS/MS

This protocol is adapted from a method developed for the analysis of this compound in various fruits.[10][11]

1. Sample Preparation and Extraction: a. Homogenize 10 g of the fruit sample. b. Add 10 mL of ethyl acetate (B1210297) to a 50 mL centrifuge tube containing the homogenized sample. c. Vortex vigorously for 5 minutes. d. Centrifuge at 8000 rpm for 5 minutes. e. Transfer the supernatant (ethyl acetate layer) to a new tube. f. Repeat the extraction (steps b-e) with another 10 mL of ethyl acetate. g. Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v).

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer the reconstituted extract to a 2 mL microcentrifuge tube containing a mixture of dSPE sorbents (e.g., 50 mg multi-walled carbon nanotubes, 10 mg primary secondary amine (PSA), and 200 mg C18). b. Vortex for 2 minutes. c. Centrifuge at 12000 rpm for 5 minutes. d. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. HPLC-MS/MS Conditions:

-

HPLC System: Agilent 1290 Infinity or equivalent.

-

Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

MRM Transitions: Monitor for precursor to product ion transitions specific for this compound (e.g., m/z 169 -> 125, 169 -> 97).

Analysis of this compound in Cereals by HPLC-MS/MS

This protocol is a generalized procedure based on common mycotoxin analysis methods in complex matrices like cereals.

1. Sample Preparation and Extraction: a. Grind the cereal sample to a fine powder. b. Weigh 5 g of the ground sample into a 50 mL centrifuge tube. c. Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v, with 1% formic acid). d. Shake vigorously for 30 minutes on a mechanical shaker. e. Centrifuge at 4000 rpm for 10 minutes. f. Transfer the supernatant to a clean tube.

2. Cleanup (Immunoaffinity Column or SPE): a. Dilute the supernatant with phosphate-buffered saline (PBS) to reduce the organic solvent concentration to less than 10%. b. Pass the diluted extract through an immunoaffinity column specific for this compound or a suitable solid-phase extraction (SPE) cartridge (e.g., C18). c. Wash the column with water or a weak solvent to remove interferences. d. Elute the this compound with a suitable solvent (e.g., methanol (B129727) or acetonitrile). e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

3. HPLC-MS/MS Conditions:

-

Follow the HPLC-MS/MS conditions as described in section 6.1.3, optimizing the gradient and MRM transitions as necessary for the cereal matrix.

Conclusion

The natural occurrence of this compound in a variety of food commodities poses a potential risk to human and animal health. Understanding the factors that promote its formation is crucial for developing effective control strategies in agriculture and food processing. The analytical methods detailed in this guide provide a robust framework for the sensitive and specific detection and quantification of this compound, which is essential for monitoring its presence in the food supply and for enforcing regulatory limits where they exist. Further research into the biosynthetic pathway and the development of rapid detection methods will continue to enhance food safety and protect public health.

References

- 1. Maximum levels for certain contaminants in food | EUR-Lex [eur-lex.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. academics.su.edu.krd [academics.su.edu.krd]

- 4. Antibiotic Use in Livestock and Residues in Food—A Public Health Threat: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [Feedstuffs contamination by Penicillium cyclopium Westling. Frequency of this compound producing strains (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Contamination of fresh and ensiled maize by multiple penicillium mycotoxins. | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | Engormix [en.engormix.com]

- 10. This compound in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound production by blue-eye fungi on various agricultural commodities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Penicillic Acid Biosynthesis Pathway in Aspergillus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillic acid, a mycotoxin produced by various species of Aspergillus and Penicillium, has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. Understanding its biosynthesis is crucial for controlling its production in food and feed, as well as for harnessing its potential in drug development through biosynthetic engineering. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in Aspergillus, detailing the genetic basis, enzymatic steps, and key chemical transformations.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound originates from a dedicated gene cluster, a common organizational feature for secondary metabolite pathways in fungi. While the exact composition and nomenclature may vary slightly between different Aspergillus species, the core functional components are conserved. This cluster typically encodes a non-reducing polyketide synthase (NR-PKS), along with a suite of tailoring enzymes responsible for subsequent chemical modifications.

The Core Biosynthetic Pathway

The formation of this compound is a multi-step process initiated by the synthesis of a polyketide backbone, followed by a series of enzymatic modifications. The key intermediate in this pathway is orsellinic acid.

Orsellinic Acid Synthesis: The Polyketide Backbone

The biosynthesis of this compound commences with the formation of orsellinic acid, a foundational step catalyzed by a non-reducing polyketide synthase (NR-PKS).[1] This multifunctional enzyme utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units.[1] The NR-PKS iteratively condenses these precursors to assemble a linear tetraketide chain, which then undergoes a programmed series of cyclization and aromatization reactions to yield orsellinic acid. The polyketide synthase alone is sufficient for the biosynthesis of orsellinic acid.[1]

Sequential Modifications of Orsellinic Acid

Following the synthesis of orsellinic acid, a series of enzymatic modifications occur to ultimately yield this compound. Based on studies in the closely related fungus Penicillium cyclopium, the proposed subsequent steps in Aspergillus are as follows:

-

Methylation: Orsellinic acid is methylated to form 2-O-methylorsellinic acid. This reaction is catalyzed by a methyltransferase.

-

Hydroxylation and Decarboxylation: A series of oxidative reactions, likely catalyzed by monooxygenases or dioxygenases, lead to the formation of 1,4-dihydroxy-6-methoxy-2-methylbenzene. This step involves hydroxylation and decarboxylation of the carboxylic acid group of 2-O-methylorsellinic acid.

-

Oxidation: The dihydroxybenzene intermediate is then oxidized to 6-methoxy-2-methyl-benzoquinone(1,4).

-

Ring Cleavage and Rearrangement: The final steps involve the oxidative cleavage of the benzoquinone ring and subsequent rearrangement to form the characteristic γ-lactone structure of this compound. Another identified intermediate, 6-methyl-1,2,4-benzenetriol, is also a precursor in the later stages of the pathway.

Quantitative Data on this compound Production

The production of this compound is influenced by various culture conditions. The following table summarizes quantitative data on this compound production by Aspergillus species under different fermentation parameters.

| Aspergillus Species | Carbon Source | Nitrogen Source | Phosphate Source | Max. This compound Conc. (mg/mL) | Cultivation Time (days) | Reference |

| A. sclerotiorum CGF | Soluble Starch (8.0% w/v) | Yeast Extract (0.6% w/v) | Na₂HPO₄ (0.3% w/v) | ~9.40 | 12 | [2] |

| A. sclerotiorum CGF | Soluble Starch | Pharmamedia | - | 2.71 | - | [2] |

| A. sclerotiorum CGF | Soluble Starch | Yeast Extract | - | 2.64 | - | [2] |

| A. sclerotiorum CGF | Soluble Starch | Polypeptone-S | - | 2.46 | - | [2] |

Experimental Protocols

Protocol 1: Fungal Culture and Extraction of this compound

This protocol describes the general procedure for culturing Aspergillus species for this compound production and the subsequent extraction of the metabolite.

1. Fungal Strain and Culture Medium:

-

Select a known this compound-producing Aspergillus strain (e.g., Aspergillus ochraceus, Aspergillus sclerotiorum).

-

Prepare a suitable liquid fermentation medium. An example of an optimal medium for A. sclerotiorum CGF consists of 8.0% (w/v) soluble starch, 0.6% (w/v) yeast extract, and 0.3% (w/v) Na₂HPO₄.[2]

2. Inoculation and Fermentation:

-

Inoculate the liquid medium with a spore suspension of the Aspergillus strain to a final concentration of approximately 1 x 10⁶ spores/mL.

-

Incubate the culture in a shaker at a suitable temperature (e.g., 25-30°C) and agitation speed (e.g., 150-200 rpm) for a specified period (e.g., 12-14 days).

3. Extraction of this compound:

-

After incubation, separate the fungal mycelium from the culture broth by filtration.

-

Acidify the culture filtrate to approximately pH 3.0 with an appropriate acid (e.g., HCl).

-

Extract the acidified filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or chloroform, multiple times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.

4. Purification and Quantification:

-

The crude extract can be further purified using techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

-

Quantify the amount of this compound using HPLC with a UV detector, comparing the peak area to a standard curve of pure this compound.

Protocol 2: Gene Disruption in Aspergillus for Functional Analysis

This protocol outlines a general strategy for targeted gene disruption in Aspergillus species to investigate the function of genes in the this compound biosynthetic cluster. This method often utilizes homologous recombination.

1. Construction of the Deletion Cassette:

-

Design a deletion cassette containing a selectable marker gene (e.g., pyrG, hygB) flanked by approximately 1-2 kb sequences homologous to the regions upstream (5' flank) and downstream (3' flank) of the target gene to be deleted.

-

Assemble the deletion cassette using PCR-based methods and clone it into a suitable vector.

2. Protoplast Preparation:

-

Grow the recipient Aspergillus strain in a suitable liquid medium.

-

Harvest the mycelia and treat with a cell wall-lysing enzyme mixture (e.g., Glucanex, Driselase) to generate protoplasts.

-

Purify the protoplasts by filtration and osmotic washing.

3. Protoplast Transformation:

-

Mix the purified protoplasts with the deletion cassette DNA in the presence of polyethylene (B3416737) glycol (PEG) and CaCl₂ to facilitate DNA uptake.

-

Plate the transformation mixture onto a selective regeneration medium that allows only the growth of transformants containing the selectable marker.

4. Screening and Verification of Transformants:

-

Isolate individual transformants and perform genomic DNA extraction.

-

Verify the correct integration of the deletion cassette and disruption of the target gene using PCR with primers flanking the target locus and/or Southern blot analysis.

5. Metabolite Analysis:

-

Culture the confirmed gene deletion mutants under conditions conducive to this compound production.

-

Extract the culture broth and analyze the metabolite profile using HPLC or LC-MS to determine the effect of the gene deletion on this compound biosynthesis. The absence of this compound or the accumulation of a specific intermediate can confirm the function of the deleted gene.

Regulation of this compound Biosynthesis

The production of this compound, like many other fungal secondary metabolites, is tightly regulated by various environmental and genetic factors. While the specific regulatory network for the this compound gene cluster in Aspergillus is not yet fully elucidated, general principles of secondary metabolite regulation in fungi are likely to apply. These include:

-

Global Regulators: Velvet complex proteins (e.g., VeA, LaeA, VelB) are known to be master regulators of secondary metabolism in Aspergillus species. LaeA, a methyltransferase, is often required for the expression of silent secondary metabolite gene clusters.

-

Pathway-Specific Transcription Factors: Many biosynthetic gene clusters contain their own transcription factors that specifically regulate the expression of the genes within that cluster. These are often zinc-finger transcription factors.

-

Environmental Cues: Factors such as carbon and nitrogen source availability, pH, and temperature can significantly influence the expression of secondary metabolite gene clusters. For instance, some studies have shown that the choice of carbon and nitrogen sources can dramatically affect the yield of this compound.[2]

Further research is needed to identify the specific transcription factors and signaling pathways that control the expression of the this compound biosynthetic gene cluster in Aspergillus.

Conclusion

The biosynthesis of this compound in Aspergillus is a fascinating example of fungal secondary metabolism, involving a dedicated gene cluster and a series of precise enzymatic transformations. While the core pathway from orsellinic acid has been proposed, further research is required to fully characterize all the genes and enzymes involved, as well as the intricate regulatory networks that govern its production. A deeper understanding of this pathway will not only aid in mitigating its contamination in food but also open up avenues for the bioengineering of novel compounds with potential therapeutic applications.

References

penicillic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillic acid, a mycotoxin produced by various species of Aspergillus and Penicillium fungi, has garnered significant scientific interest due to its diverse biological activities.[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, toxicology, and drug development. This document includes detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound, alongside visualizations of its biosynthetic pathway and an experimental workflow for its analysis.

Chemical Structure and Identification

This compound is a polyketide-derived mycotoxin.[2] It exists in tautomeric equilibrium between a γ-hydroxylactone form and an open-chain keto acid form.[3]

IUPAC Name: (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid[4]

Chemical Formula: C₈H₁₀O₄[2]

Canonical SMILES: CC(=C)C(=O)C(=CC(=O)O)OC

InChI: InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10)/b6-4-[4]

CAS Registry Number: 90-65-3[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 170.16 g/mol | [1][3] |

| Melting Point | 83-87 °C | [3][4] |

| Boiling Point | 219.79 °C (estimated) | [4] |

| Solubility | Moderately soluble in cold water (2 g/100 ml); freely soluble in hot water, alcohol, ether, benzene, and chloroform; slightly soluble in hot petroleum ether; practically insoluble in pentane-hexane. | [3] |

| UV Maximum (λmax) | ~220 nm | [3] |

| XLogP3 | 0.9 | [1] |

Biosynthesis of this compound

The biosynthesis of this compound involves a series of enzymatic reactions, starting from acetyl-CoA and malonyl-CoA. A proposed biosynthetic pathway is illustrated below. The pathway involves a nonreducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), and a short-chain reductase (SDR).[5]

Biological Activities and Mechanism of Action

This compound exhibits a broad range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][6] Its mechanisms of action are multifaceted and involve interactions with various cellular targets.

Antibacterial Activity and Quorum Sensing Inhibition

This compound is active against both Gram-positive and Gram-negative bacteria.[4] A key mechanism of its antibacterial action is the inhibition of quorum sensing, a cell-to-cell communication process that bacteria use to coordinate gene expression and virulence.[4] this compound has been shown to repress the expression of various virulence factors and other quorum sensing-regulated genes in Pseudomonas aeruginosa.[4]

Cytotoxicity and Apoptosis Induction

This compound demonstrates cytotoxic effects against various cancer cell lines.[7] One of its mechanisms involves the modulation of apoptosis. It has been reported to inhibit Fas-mediated apoptosis by targeting the activity of caspase-8 in the death-inducing signaling complex (DISC).[4][8]

Ion Channel Modulation

Studies on isolated frog hearts have indicated that this compound can inhibit the entry of Na+, K+, and Ca2+ ions into cardiac tissue, leading to the arrest of heart action.[1] This suggests that this compound may act as an ion channel blocker.

Interaction with Thiols

The α,β-unsaturated lactone structure of this compound is reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione.[1] This covalent modification of proteins can lead to enzyme inhibition and disruption of cellular functions. For instance, it has been shown to inhibit pancreatic carboxypeptidase A.[1]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound from Fungal Culture

This protocol describes the extraction and purification of this compound from a liquid culture of a producing fungal strain, such as Penicillium cyclopium.

Materials:

-

Fungal culture broth

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

-

Rotary evaporator

-

Separatory funnel

-

Glassware

Procedure:

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Acidify the filtrate to a pH of 2-3 with HCl.

-

Extract the acidified filtrate three times with equal volumes of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and wash with a saturated NaHCO₃ solution, followed by brine.

-

Dry the ethyl acetate extract over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture) and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Characterization of this compound

The structure and purity of the isolated this compound can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the protons.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to determine the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons and confirm the overall structure.

2. Mass Spectrometry (MS):

-

Technique: Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to further support the structural assignment.[9]

3. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Analysis: Acquire the IR spectrum to identify characteristic functional groups, such as C=O (carbonyl), O-H (hydroxyl), and C=C (alkene) stretching vibrations.

Biological Activity Assays

1. Antibacterial Susceptibility Testing (Broth Microdilution Method):

-

Materials: 96-well microtiter plates, bacterial strains (e.g., Escherichia coli, Staphylococcus aureus), Mueller-Hinton broth (MHB), this compound stock solution, positive control antibiotic.

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (bacteria and media) and negative (media only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

2. Cytotoxicity Assay (MTT Assay):

-

Materials: Human cancer cell line (e.g., HeLa), Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation, characterization, and biological testing of this compound.

Conclusion

This compound remains a molecule of significant interest due to its diverse chemical and biological properties. This technical guide has provided a comprehensive overview of its structure, properties, biosynthesis, and mechanisms of action. The detailed experimental protocols and workflows are intended to facilitate further research into this intriguing mycotoxin and its potential applications in various scientific fields. As with any biologically active compound, appropriate safety precautions should be taken when handling this compound.

References

- 1. This compound | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. This compound CAS#: 90-65-3 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

Penicillic Acid: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus fungi, has garnered significant scientific interest due to its diverse biological activities. Initially identified as an antimicrobial agent, its cytotoxic properties have paved the way for investigations into its potential as an anticancer agent and its role in cellular signaling. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its molecular interactions and the downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this multifaceted compound.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered around its ability to interact with cellular nucleophiles and modulate key signaling pathways. The core mechanisms include the inhibition of the NF-κB signaling pathway, induction of apoptosis through caspase-8 modulation, and interaction with the cellular antioxidant glutathione (B108866).

Inhibition of NF-κB Signaling Pathway

This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1] Studies have demonstrated that this compound and its derivative, dihydrothis compound, can inhibit the activation of NF-κB induced by lipopolysaccharide (LPS).[2] The inhibitory action appears to be directed at the DNA binding of the p65/NF-κB complex.[2] This interference with NF-κB activation leads to a significant dose-dependent decrease in the production of inducible nitric oxide synthase (iNOS) and consequently, nitric oxide (NO), a key inflammatory mediator.[2]

Induction of Apoptosis via Caspase-8 Inhibition

This compound is a known inducer of apoptosis, or programmed cell death. Its pro-apoptotic activity is mediated through the inhibition of the self-processing of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. By blocking the activation of caspase-8, this compound disrupts the death-inducing signaling complex (DISC) formation, which is essential for the downstream activation of executioner caspases and subsequent apoptosis. This mechanism has been observed in various cell types, including rat alveolar macrophages.

Interaction with Glutathione and Glutathione S-Transferases

This compound readily reacts with glutathione (GSH), a major intracellular antioxidant, through a spontaneous, non-enzymatic conjugation. This interaction leads to the depletion of cellular GSH levels, which can induce oxidative stress and contribute to the cytotoxicity of this compound. Furthermore, this compound has been shown to inhibit the activity of glutathione S-transferases (GSTs) in a dose-dependent manner.[3] Kinetic studies have indicated that this inhibition is not competitive.[3] The direct binding of this compound to GSTs represents an additional detoxification mechanism.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

| Parameter | Cell Line/System | Value | Reference |

| Cytotoxicity (IC50) | |||

| EC50 | Tetrahymena pyriformis | 343.19 µM | [4] |

| Inhibition of Protein and RNA Synthesis | |||

| ED50 (Protein Synthesis, 2 hr) | Rat Alveolar Macrophages | 0.18 mM | [5] |

| ED50 (RNA Synthesis, 2 hr) | Rat Alveolar Macrophages | 0.60 mM | [5] |

| Inhibition of Phagocytosis | |||

| ED50 (2 hr) | Rat Alveolar Macrophages | 0.09 mM | [5] |

| Inhibition of NF-κB | |||

| Effective Concentration | RAW2264.7 macrophages | 30 µg/ml | [2] |

| Inhibition of Caspase-8 | |||

| Effective Concentration | Raji cells | 200 µM | [6] |

Detailed Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

LDH Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells and cells lysed to achieve maximum LDH release.

Caspase-8 Activity Assay (Colorimetric)

Principle: This assay measures the activity of caspase-8 by detecting the cleavage of a specific colorimetric substrate, IETD-pNA, which releases the chromophore p-nitroaniline (pNA).

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound to induce apoptosis.

-

Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer. Centrifuge the lysate to pellet the cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).

-

Assay Reaction: In a 96-well plate, add cell lysate (containing a standardized amount of protein), reaction buffer, and the caspase-8 substrate (IETD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the caspase-8 activity based on the absorbance values after subtracting the background reading from a blank control.

Glutathione S-Transferase (GST) Inhibition Assay

Principle: This assay measures the inhibitory effect of this compound on GST activity by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.5), reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the GST enzyme solution and different concentrations of this compound. Incubate for a short period to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the reaction mixture to the wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of increase in absorbance is proportional to the GST activity.

-

Data Analysis: Calculate the percentage of GST inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a mycotoxin with a complex and multifaceted mechanism of action. Its ability to modulate critical cellular processes such as inflammation, apoptosis, and oxidative stress highlights its potential as a lead compound for drug development, particularly in the field of oncology and inflammatory diseases. However, its inherent toxicity necessitates further research to develop derivatives with improved therapeutic indices. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, offering valuable insights for researchers and professionals in the field. The detailed protocols and summarized quantitative data serve as a practical resource for designing and interpreting future studies on this intriguing natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3ed1977e-d022-4ef7-8d03-e0a9740c7791.filesusr.com [3ed1977e-d022-4ef7-8d03-e0a9740c7791.filesusr.com]

- 5. Interaction of the mycotoxin this compound with glutathione and rat liver glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

Toxicological Profile of Penicillic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus fungi, exhibits a wide range of toxicological effects, including carcinogenicity, genotoxicity, and cytotoxicity. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its mechanisms of action, effects on cellular signaling pathways, and quantitative toxicological data. Detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or studying this mycotoxin.

Introduction

This compound (C₈H₁₀O₄) is a polyketide mycotoxin that contaminates a variety of food and feed commodities.[1] Its presence in the food chain raises significant health concerns due to its diverse toxicological properties. This guide delves into the core aspects of this compound's toxicity, presenting quantitative data in a structured format, detailing experimental methodologies, and providing visual representations of its molecular interactions.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various animal models. The median lethal dose (LD50) varies depending on the species and the route of administration, indicating differences in susceptibility and metabolism.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Oral | 600 | [2] |

| Mouse | Intraperitoneal | 90 | [3] |

| Mouse | Subcutaneous | 100 | [3] |

| Rat | Intraperitoneal | 90 | [3] |

| Chicken | Oral (sodium salt) | 92 ± 9 | [3] |

Cytotoxicity

This compound demonstrates significant cytotoxic effects in various cell types, including rat alveolar macrophages and several cancer cell lines.[4][5][6] Its cytotoxicity is concentration- and time-dependent.

| Cell Line/Type | Parameter | Value | Exposure Time | Reference |

| Rat Alveolar Macrophages | ED50 (Protein Synthesis) | 0.18 mM | 2 hours | [5] |

| Rat Alveolar Macrophages | ED50 (RNA Synthesis) | 0.60 mM | 2 hours | [5] |

| Rat Alveolar Macrophages | ED50 (Phagocytosis) | 0.09 mM | 2 hours | [5] |

| Lymphoma cells (L5178Y) | IC50 | 8.9 µM | Not Specified | [6] |

Genotoxicity and Carcinogenicity

This compound is recognized as a genotoxic and carcinogenic agent. It has been shown to induce single-strand DNA breaks and inhibit DNA synthesis in Chinese Hamster Ovary (CHO) cells.[1] Animal studies have demonstrated its ability to cause malignant tumors in rats and mice.[1]

Mechanism of Genotoxicity

The genotoxicity of this compound is attributed to its ability to form adducts with DNA, leading to mutations and chromosomal aberrations. The α,β-unsaturated lactone ring in its structure is highly reactive and can interact with nucleophilic sites in DNA.

Mechanisms of Action and Effects on Signaling Pathways

This compound exerts its toxic effects through multiple mechanisms, including the inhibition of enzymatic activity, depletion of cellular antioxidants, and modulation of key signaling pathways.

Interaction with Glutathione (B108866) and Glutathione S-Transferase

This compound readily reacts with sulfhydryl compounds like glutathione (GSH), a critical cellular antioxidant.[1] This reaction can be spontaneous and is not enzymatically catalyzed by glutathione S-transferase (GST).[7] However, this compound can directly inhibit GST activity in a dose-dependent manner, further compromising cellular detoxification pathways.[7]

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. By inhibiting NF-κB, this compound can modulate these cellular processes.

Induction of Apoptosis

This compound can induce apoptosis, or programmed cell death, in various cell types. One of its mechanisms involves the inhibition of Fas ligand-induced apoptosis by blocking the self-processing of caspase-8.[4]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cells.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage using image analysis software.

Conclusion

This compound is a mycotoxin with a significant toxicological profile, characterized by its carcinogenicity, genotoxicity, and cytotoxicity. Its mechanisms of action are multifaceted, involving direct interaction with cellular macromolecules, depletion of antioxidants, and interference with crucial signaling pathways such as NF-κB and apoptosis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the toxicological effects of this compound and for the development of strategies to mitigate its risks to human and animal health. A thorough understanding of its toxicological properties is essential for regulatory agencies, food safety professionals, and researchers in the fields of toxicology and drug development.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Two-year toxicity and carcinogenicity studies of ampicillin trihydrate and penicillin VK in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound for toxicity in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of the mycotoxin this compound with glutathione and rat liver glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Penicillin - Wikipedia [en.wikipedia.org]

- 7. This compound | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytotoxicity of Penicillic Acid in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of penicillic acid, a mycotoxin produced by various Penicillium and Aspergillus species, on mammalian cells. The document details the molecular mechanisms underlying its toxicity, presents quantitative data from cytotoxicity assays, outlines detailed experimental protocols for assessing its effects, and visualizes the key signaling pathways involved.

Mechanisms of this compound Cytotoxicity

This compound exerts its cytotoxic effects through a multi-faceted approach, primarily by inducing oxidative stress and promoting programmed cell death (apoptosis). These mechanisms are critical for understanding its potential as both a toxin and a scaffold for therapeutic agents.

Induction of Oxidative Stress via Glutathione (B108866) Depletion

The primary mechanism of this compound-induced cytotoxicity involves the disruption of the cell's redox homeostasis. This compound readily reacts with and depletes intracellular glutathione (GSH), a critical antioxidant molecule.

-

Direct Glutathione Conjugation : this compound can conjugate with GSH spontaneously in a non-enzymatic reaction.[1] This direct binding sequesters and depletes the cellular pool of reduced glutathione.[1]

-

Consequences of GSH Depletion : The depletion of GSH is an early and critical event in the apoptotic process.[2][3] A reduction in intracellular GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[2][3] This oxidative imbalance can cause damage to vital cellular components, including lipids, proteins, and DNA.[4]

Induction of Apoptosis

Following the onset of oxidative stress, this compound triggers apoptosis, or programmed cell death, through various signaling cascades. Evidence suggests it can disrupt cell division and activate key apoptotic pathways.[5]

-

Mitochondrial Pathway : The accumulation of ROS can lead to mitochondrial dysfunction, a central event in the intrinsic apoptotic pathway.[6] This includes the collapse of the mitochondrial transmembrane potential and the release of pro-apoptotic factors into the cytoplasm, which ultimately activate caspase cascades.

-

Caspase Activation : this compound has been shown to influence key apoptosis-regulating proteins. For instance, it has been reported to affect caspase-8 and FasL, suggesting an interaction with the extrinsic, or death-receptor-mediated, apoptotic pathway in cells such as Raji and HeLa.[5]

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process by 50%.[7][8] The IC50 value is a critical parameter for comparing the potency of cytotoxic agents.

| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference |

| This compound | L5178Y | Mouse Lymphoma | 8.9 | [9] |

Visualized Signaling Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures discussed.

Caption: this compound-induced oxidative stress and apoptosis pathway.

Caption: General experimental workflow for assessing cytotoxicity.

Key Experimental Protocols

This section provides detailed methodologies for the core assays used to evaluate the cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[11]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[11]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

-

Humidified incubator (37°C, 5% CO₂)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-